2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-indol-1-yl-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(13-23-11-9-14-4-1-2-7-18(14)23)21-16-6-3-5-15(12-16)17-8-10-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBWPRJORHCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC(=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The indole and pyrazole moieties are then coupled through an acylation reaction. This involves the reaction of the indole derivative with an acyl chloride or anhydride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the indole and pyrazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution can be carried out using halogens or nitro groups, while nucleophilic substitution can involve alkyl or acyl groups.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyrazole rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the indole or pyrazole rings.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole rings can bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural variations and biological activities of the target compound and related derivatives:
Key Insights from Comparative Analysis
- Substitution Position on Indole :
- The target compound’s indol-1-yl substitution contrasts with indol-3-yl derivatives (e.g., and ). Indol-3-yl compounds exhibit stronger antioxidant and antihyperglycemic activity due to the electron-rich C3 position, which enhances radical scavenging . The 1-position substitution in the target may reduce antioxidant efficacy but improve steric compatibility with kinase active sites .
- Pyrazole vs. Other Heterocycles :
Pyrazole-containing compounds (e.g., target and ) demonstrate enhanced metabolic stability compared to oxadiazoles or benzimidazoles. The pyrazole’s nitrogen atoms facilitate hydrogen bonding, critical for kinase inhibition (e.g., serine/threonine kinases in ) . - Functional Group Impact : Oxime-containing derivatives () show superior antioxidant activity (FRAP values ≈ 80–90% of standard ascorbic acid) compared to the target compound, which lacks this group. Halogen substituents (e.g., Cl, F in ) further boost activity by increasing electrophilicity .
Biological Activity
The compound 2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide , also referred to as an indole-pyrazole derivative, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Indole moiety : Provides a scaffold known for various biological activities.
- Pyrazole ring : Often associated with anti-inflammatory and antimicrobial properties.
- Acetamide group : Enhances solubility and bioavailability.
Structural Formula
Antimicrobial Activity
Research has shown that compounds incorporating pyrazole and indole moieties exhibit significant antimicrobial properties. A study evaluated various derivatives, including those similar to the target compound, for their Minimum Inhibitory Concentration (MIC) against several pathogens.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| 7b | 0.22 | Staphylococcus epidermidis |
The results indicated that the indole-pyrazole derivatives demonstrated potent activity against both gram-positive and gram-negative bacteria, with MIC values ranging from 0.22 to 0.25 μg/mL .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that similar derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation.
Case Study: Py11 Derivative
A related pyrazole derivative, designated as Py11, exhibited significant anti-inflammatory activity by disrupting bacterial cell membranes and inhibiting LPS-induced cytokine production. This suggests that the target compound may share similar mechanisms of action .
Antiviral Activity
Recent studies have explored the antiviral potential of indole derivatives against respiratory viruses. A series of N-phenyl-acetamides demonstrated dual inhibitory effects on respiratory syncytial virus (RSV) and influenza A virus (IAV). Among these, compounds structurally related to this compound showed promising results with low micromolar EC values .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The pyrazole ring may interact with lipid membranes, leading to cell lysis.
- Cytokine Modulation : The indole moiety may influence signaling pathways related to inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
